2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 2-Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the 2-(3-Methoxyphenyl)-2-oxoethyl Group: This step involves the esterification of the quinoline carboxylic acid with 3-methoxyphenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of greener and more sustainable chemical processes such as microwave-assisted synthesis and solvent-free reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Chemistry: It is used in the development of dyes, pigments, and agrochemicals.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Signal Transduction Pathways: The compound can modulate various signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and oxoethyl groups, making it less potent in certain applications.
2-Methylquinoline-4-carboxylate: Similar structure but without the 3-methoxyphenyl group, leading to different chemical properties and applications.
3-Methoxyphenylacetic Acid: Contains the methoxyphenyl group but lacks the quinoline core, limiting its biological activity.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its combination of the quinoline core with the 3-methoxyphenyl and 2-oxoethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-10-17(16-8-3-4-9-18(16)21-13)20(23)25-12-19(22)14-6-5-7-15(11-14)24-2/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJKUIFAGLVSNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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